molecular formula C8H6FNO4 B176389 2-(3-Fluoro-4-nitrophenyl)acetic acid CAS No. 163395-24-2

2-(3-Fluoro-4-nitrophenyl)acetic acid

Cat. No.: B176389
CAS No.: 163395-24-2
M. Wt: 199.14 g/mol
InChI Key: BRWLAOKLDCMHIC-UHFFFAOYSA-N
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Description

2-(3-Fluoro-4-nitrophenyl)acetic acid is an organic compound with the molecular formula C8H6FNO4 It is characterized by the presence of a fluorine atom and a nitro group attached to a phenyl ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(3-Fluoro-4-nitrophenyl)acetic acid can be synthesized through several methods. One common approach involves the fluorination of 4-nitrophenylacetic acid. This reaction typically requires the presence of a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound under controlled conditions. The reaction is carried out in an appropriate solvent, often at elevated temperatures to ensure complete fluorination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-4-nitrophenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Fluoro-4-nitrophenyl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-4-nitrophenyl)acetic acid depends on its specific application. In biological systems, the compound or its derivatives may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The presence of the fluorine and nitro groups can influence the compound’s reactivity and binding affinity to these targets .

Properties

IUPAC Name

2-(3-fluoro-4-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO4/c9-6-3-5(4-8(11)12)1-2-7(6)10(13)14/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRWLAOKLDCMHIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379163
Record name 2-(3-fluoro-4-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163395-24-2
Record name 2-(3-fluoro-4-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of HNO3 (0.55 mL) was added a mixture of (3-fluorophenyl)acetic acid (2 g, 13 mmol) and H2SO4 (4 mL) at 0° C. dropwise. After 2 hours, the mixture was diluted with ice-water and extracted with EtOAc. The combined organic layers were washed with brine, dried over anhydrous Na2SO4 and concentrated. The residue was purified by prep-TLC to give (3-fluoro-4-nitrophenyl)acetic acid. 1H-NMR (400 MHz, MeOD) δ ppm 8.2˜8.24 (m, 1H), 7.26˜7.3 (m, 2H), 4.06 (s, 2H).
Name
Quantity
0.55 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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